molecular formula C22H16FN3OS B2821514 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide CAS No. 941869-60-9

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide

Cat. No.: B2821514
CAS No.: 941869-60-9
M. Wt: 389.45
InChI Key: MPLWCZNUMCVYCW-RMKNXTFCSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide is a synthetic small molecule featuring a fluorinated benzothiazole core linked to a cinnamamide group via a pyridinylmethyl spacer. This structure combines several pharmacologically relevant motifs, making it a compound of significant interest in medicinal chemistry and drug discovery research. Benzothiazole derivatives are extensively investigated for their diverse biological activities. Research into analogous compounds suggests this chemical class has potential for various applications. Specifically, substituted benzothiazoles have been identified in patents for treating Duchenne muscular dystrophy , often through mechanisms involving myostatin inhibition or utrophin modulation . Furthermore, structurally similar cinnamamide-containing compounds have been studied for their role in fascin inhibition , which is a relevant target in oncology research for potentially inhibiting cancer cell migration and metastasis . The fluorobenzothiazole scaffold is also a key feature in molecules with reported pesticidal and insecticidal properties , believed to function by modulating insect ryanodine receptors (RyRs) and disrupting calcium ion homeostasis . This product is intended for research purposes only , strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLWCZNUMCVYCW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

    Attachment of the Pyridinylmethyl Group: The benzothiazole intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the N-(pyridin-4-ylmethyl)benzothiazole derivative.

    Formation of the Cinnamamide Moiety: The final step involves the coupling of the N-(pyridin-4-ylmethyl)benzothiazole derivative with cinnamoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzothiazole and cinnamamide moieties are susceptible to oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
Benzothiazole ring oxidationH<sub>2</sub>O<sub>2</sub>, Fe(II) catalystsSulfoxide or sulfone derivativesSelective oxidation of sulfur in the thiazole ring
Cinnamamide alkene oxidationKMnO<sub>4</sub> (acidic)Epoxidation or diol formationpH-dependent regioselectivity

These reactions are leveraged to modify the compound’s electronic properties or enhance solubility for biological studies.

Hydrolysis Reactions

Hydrolysis of the amide bond or fluorinated aromatic system is observed under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
Amide bond cleavage6M HCl, reflux6-fluorobenzo[d]thiazol-2-amine + cinnamic acid derivativesRequires prolonged heating
DefluorinationNaOH (aq.), 80°CHydroxybenzo[d]thiazole derivativesCompeting ring-opening possible

Hydrolysis pathways are critical for prodrug activation or metabolite analysis in pharmacokinetic studies.

Amide Coupling and Functionalization

The cinnamamide group participates in coupling reactions to generate derivatives with enhanced bioactivity:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
EDC/NHS-mediated couplingCarboxylic acids, DCM, RTPeptide-linked conjugatesRetains thiazole ring integrity
Ru(II)-catalyzed amidationAcyl azides, [Ru( p-cymene)Cl<sub>2</sub>]<sub>2</sub>Ortho-amidated derivativesDirected by benzothiazole’s nitrogen

The Ru-catalyzed method enables regioselective C–N bond formation without external oxidants, releasing N<sub>2</sub> as a byproduct .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 6-fluorobenzo[d]thiazole ring undergoes NAS with nucleophiles:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
Fluorine displacementThiophenol, K<sub>2</sub>CO<sub>3</sub>, DMFThioether-linked analogsEnhanced lipophilicity
Methoxy substitutionNaOMe, Cu(I) catalystsMethoxybenzo[d]thiazole derivativesLimited by steric hindrance

Such substitutions are pivotal for structure-activity relationship (SAR) studies in drug discovery.

Photochemical Reactions

The cinnamamide’s conjugated double bond enables [2+2] cycloaddition under UV light:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
UV-induced dimerization254 nm UV, acetone solventCyclobutane-linked dimersReversible under heat

Photoreactivity is exploited in materials science for crosslinking applications.

Reductive Transformations

The nitro groups (if present in analogs) or unsaturated bonds are reduced selectively:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
Alkene hydrogenationH<sub>2</sub>, Pd/CDihydrocinnamamide derivativesPreserves thiazole ring
Nitro reductionSnCl<sub>2</sub>, HClAmino-substituted analogsRequires anhydrous conditions

Reductive pathways are utilized to modulate compound polarity or explore metabolite pathways.

Acid-Base Reactivity

The pyridine nitrogen and amide groups confer pH-dependent solubility and coordination properties:

Reaction TypeReagents/ConditionsProducts/OutcomesNotes
ProtonationHCl (g), etherHydrochloride salt formationImproves crystallinity
DeprotonationNaH, THFMetal-coordinated complexesStabilizes reactive intermediates

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a benzothiazole ring , a pyridinylmethyl group , and a cinnamamide moiety . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
  • Attachment of the Pyridinylmethyl Group : The intermediate benzothiazole is reacted with pyridine-4-carboxaldehyde, often using reducing agents like sodium borohydride to form the final product.

Anticancer Properties

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. For instance:

  • Cytotoxicity : The compound shows promising cytotoxic activity, with IC50 values indicating effective inhibition of cancer cell proliferation.
  • Mechanism of Action : It has been shown to induce apoptosis through mitochondrial pathway activation, increasing pro-apoptotic factors like p53 and Bax while decreasing anti-apoptotic factors such as Bcl2 .

Fluorescent Probes

The presence of the benzothiazole ring in the structure makes this compound a candidate for use as a fluorescent probe in biological imaging. Its ability to fluoresce can be utilized for tracking cellular processes or studying biological interactions at the molecular level.

Industrial Applications

In addition to its medicinal applications, this compound may have uses in material science due to its unique electronic and optical properties. Such characteristics can be leveraged in developing new materials for electronic devices or sensors.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study evaluated the cytotoxic effects of synthesized cinnamide derivatives against HepG2 cells, revealing that certain derivatives exhibited potent antiproliferative activity with IC50 values lower than standard chemotherapeutics .
    CompoundIC50 (µM)Mechanism
    This compound4.23Apoptosis via intrinsic pathway
    Staurosporine (control)5.59General kinase inhibition
  • Fluorescence Activation : Research indicated that compounds with similar structures could be used as fluorescent markers in live-cell imaging studies, enhancing our understanding of cellular dynamics and interactions.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences between Compound 11 and analogous thiazole- and pyridine-containing derivatives:

Compound Name Thiazole Substituent Pyridine Substituent Amide Type Key Features Reference
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide 6-fluorobenzo[d]thiazole (fused bicyclic) Pyridin-4-ylmethyl (N-linked) Cinnamamide High lipophilicity; potential for π-π interactions
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Bromo-thiazole None Cinnamamide Electron-withdrawing Br enhances electrophilicity
N-(5-Methyl-thiazol-2-yl)cinnamamide 5-Methyl-thiazole None Cinnamamide Electron-donating Me improves metabolic stability
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-Methyl-thiazole 4-Pyridinyl (C-linked) Carboxamide Carboxamide linker may reduce conformational flexibility
Key Observations:

Thiazole Substituents :

  • Compound 11 ’s 6-fluorobenzo[d]thiazole fused ring system increases steric bulk and lipophilicity compared to simpler thiazole derivatives (e.g., 5-bromo- or 5-methyl-thiazole in ) . The fluorine atom likely enhances metabolic stability by resisting oxidative degradation.
  • Bromine (in ’s Compound 5 ) and methyl (in Compound 6 ) substituents alter electronic properties, impacting binding affinity and solubility .

In contrast, ’s carboxamide analogs feature a C-linked pyridine, which may limit rotational freedom .

Amide Backbone: The cinnamamide moiety in Compound 11 and derivatives provides a rigid, planar structure conducive to π-π stacking with aromatic residues in target proteins.

Physicochemical and Pharmacological Properties

While biological activity data for Compound 11 are sparse in the provided evidence, inferences can be drawn from structural analogs:

  • Melting Points: reports higher melting points for halogenated thiazoles (e.g., 238–243°C for 5-bromo-thiazole derivative) compared to non-halogenated analogs (220–221°C for 5-methyl-thiazole). Compound 11’s fused fluorobenzo-thiazole system may similarly elevate its melting point .
  • Solubility: The pyridin-4-ylmethyl group in Compound 11 likely improves water solubility relative to non-pyridine analogs, as seen in ’s carboxamide derivatives .
  • Metabolic Stability: Fluorination in Compound 11 is expected to reduce susceptibility to cytochrome P450-mediated oxidation, a common issue with non-fluorinated thiazoles .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole ring : A fluorinated aromatic system that contributes to its biological activity.
  • Pyridinylmethyl group : Enhances solubility and potential receptor interactions.
  • Cinnamide moiety : Known for various pharmacological properties.

The molecular formula is C21H16FN3OSC_{21}H_{16}FN_3OS with a molecular weight of 393.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
  • Attachment of the Pyridinylmethyl Group : Reaction with pyridine-4-carboxaldehyde using a reducing agent like sodium borohydride.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • DNA Interaction : It could potentially bind to DNA, affecting cellular processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
A431 (epidermoid carcinoma)1.5Induces apoptosis, inhibits migration
A549 (lung cancer)2.0Promotes cell cycle arrest
H1299 (lung cancer)3.0Reduces inflammatory cytokines (IL-6, TNF-α)

These findings were supported by assays such as MTT for cell viability and flow cytometry for apoptosis analysis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to significantly decrease the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study synthesized multiple benzothiazole derivatives, including this compound, assessing their effects on human cancer cell lines. The results indicated potent inhibitory effects on cell proliferation and migration .
  • Mechanistic Insights :
    • Further investigations revealed that the compound could modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
  • Comparative Studies :
    • Comparative analyses with other benzothiazole derivatives showed that modifications to the benzothiazole nucleus could enhance anticancer activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the key synthetic pathways for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide?

The synthesis involves:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions (e.g., H₂SO₄) to introduce the 6-fluoro group .
  • Amide coupling : Reaction of the benzothiazole intermediate with pyridin-4-ylmethylamine and cinnamoyl chloride in polar aprotic solvents (e.g., DMF) using triethylamine as a base to promote nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or acetonitrile) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈F₂N₃OS: 434.11) .
  • X-ray crystallography : Using SHELXL for refinement to resolve bond angles and torsional strain in the cinnamamide moiety .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate:

  • Antimicrobial activity : Tested via agar dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .
  • Receptor modulation : Potential interaction with orexin or chemokine receptors inferred from structural analogs (e.g., Almorexant-like binding to OX2) .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the pyridine ring to enhance receptor affinity, guided by SAR studies of related thiazole derivatives .
  • Stereochemical tuning : Synthesize E/Z cinnamamide isomers and compare activity via chiral HPLC separation and in vitro assays .

Q. What methodologies resolve contradictions in crystallographic data during refinement?

  • High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguity in fluorine positioning .
  • Twinning analysis : Employ SHELXD/SHELXE for deconvoluting overlapped diffraction patterns in polymorphic forms .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with OX2 receptors, focusing on π-π stacking (pyridine-fluorobenzothiazole) and hydrogen bonding (amide groups) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .

Q. What strategies mitigate solubility challenges in in vivo assays?

  • Prodrug design : Synthesize phosphate or acetate salts of the pyridine nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release in pharmacokinetic studies .

Q. How to address discrepancies in biological activity between analogs?

  • Meta-analysis : Compare IC₅₀/MIC data across analogs (e.g., N-ethyl vs. N-morpholino derivatives) to identify critical substituents .
  • Off-target profiling : Use kinase/GPCR panels (Eurofins) to rule out non-specific binding .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap in aromatic regions .
  • Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .

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